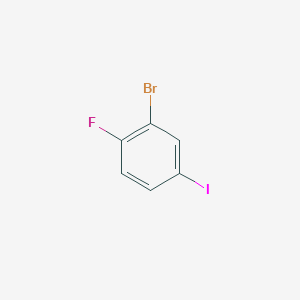

2-Bromo-1-fluoro-4-iodobenzene

CAS No.: 811842-30-5

Cat. No.: VC1996826

Molecular Formula: C6H3BrFI

Molecular Weight: 300.89 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 811842-30-5 |

|---|---|

| Molecular Formula | C6H3BrFI |

| Molecular Weight | 300.89 g/mol |

| IUPAC Name | 2-bromo-1-fluoro-4-iodobenzene |

| Standard InChI | InChI=1S/C6H3BrFI/c7-5-3-4(9)1-2-6(5)8/h1-3H |

| Standard InChI Key | LHRMBQARSBULRX-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1I)Br)F |

| Canonical SMILES | C1=CC(=C(C=C1I)Br)F |

Introduction

Chemical Identity and Structure

2-Bromo-1-fluoro-4-iodobenzene is a tri-halogenated benzene derivative with a specific arrangement of halogen atoms around the aromatic ring. The compound features an iodine atom at position 4, a bromine atom at position 2, and a fluorine atom at position 1 of the benzene ring.

Physical and Chemical Properties

2-Bromo-1-fluoro-4-iodobenzene possesses distinct physical and chemical properties that determine its behavior in various chemical reactions and applications.

Physical Properties

The physical characteristics of this compound, as determined by experimental and computational methods, are summarized in Table 2.

Table 2: Physical Properties of 2-Bromo-1-fluoro-4-iodobenzene

| Property | Value | Method/Condition |

|---|---|---|

| Physical State | Solid/Liquid | At room temperature |

| Density | 2.3±0.1 g/cm³ | At 20°C |

| Boiling Point | 243.4±25.0 °C | At 760 mmHg |

| Flash Point | 101.0±23.2 °C | - |

| Vapor Pressure | 0.1±0.5 mmHg | At 25°C |

| Refractive Index | 1.629 | - |

| LogP | 3.92 | Octanol-water partition coefficient |

| Exact Mass | 299.844666 | - |

The compound appears to have limited water solubility, which is typical for halogenated aromatic compounds with high molecular weight .

Chemical Properties

The chemical reactivity of 2-Bromo-1-fluoro-4-iodobenzene is primarily governed by the three different halogen substituents on the benzene ring. Each halogen exhibits different reactivity, creating a versatile chemical tool:

-

The iodine atom (position 4) is typically the most reactive toward nucleophilic substitution and metal-catalyzed coupling reactions.

-

The bromine atom (position 2) exhibits intermediate reactivity.

-

The fluorine atom (position 1) is usually the least reactive but can affect electronic properties of the molecule.

This differentiated reactivity pattern makes the compound particularly useful in selective and sequential functionalization procedures in organic synthesis .

Synthesis and Production

Several methods have been developed for the preparation of 2-Bromo-1-fluoro-4-iodobenzene, with variations depending on the scale and specific requirements of the synthesis.

Laboratory Synthesis

One documented synthetic approach involves the coupling reaction of 2-bromo-1-fluoro-4-iodobenzene with phenyl boronic acid, as outlined in Table 3:

Table 3: Documented Synthesis of Derivatives from 2-Bromo-1-fluoro-4-iodobenzene

| Reagents | Conditions | Yield | Notes |

|---|---|---|---|

| 2-Bromo-1-fluoro-4-iodobenzene, phenyl boronic acid, sodium carbonate | Pd(OAc)₂/PPh₃, toluene/water/ethanol, 50-80°C, 42.5h, inert atmosphere | 97% | Selective reaction at the iodo position |

The procedure involves a Schlenk flask charged with 2-bromo-1-fluoro-4-iodobenzene (3.0 g, 10 mmol), phenyl boronic acid (1.3 g, 11 mmol), and sodium carbonate (2.1 g, 20 mmol) under argon. After adding toluene, water, ethanol, and catalysts (Pd(OAc)₂ and PPh₃), the mixture is heated at increasing temperatures (50°C for 1.5h, 60°C for 18h, and 80°C for 23h) .

Related Synthetic Procedures

While specific information on the direct synthesis of 2-Bromo-1-fluoro-4-iodobenzene is limited in the search results, related procedures for similar compounds provide insight into potential synthetic routes:

For related compounds, diazotization of the corresponding aniline derivative followed by iodination has been employed. For example, the synthesis of 2-Bromo-4-chloro-1-iodobenzene involves:

-

Preparation of a diazonium salt from the corresponding bromoaniline using sodium nitrite in hydrochloric acid

-

Dropwise addition of the diazonium solution to a potassium iodide solution

-

Extraction, purification, and crystallization of the final product

Similar methodology could potentially be adapted for the synthesis of 2-Bromo-1-fluoro-4-iodobenzene, starting from the appropriate fluorinated aniline precursor.

Applications and Uses

2-Bromo-1-fluoro-4-iodobenzene serves as a versatile building block in various synthetic applications, particularly in fine chemical and pharmaceutical synthesis.

Organic Synthesis Applications

The compound finds use in several advanced synthetic applications:

-

Building block for the synthesis of complex organic molecules

-

Intermediate in the preparation of pharmaceutical compounds

-

Precursor for the synthesis of functionalized aromatic systems

Specific Research Applications

Specific documented applications include:

-

Coupling Reactions: The compound participates in metal-catalyzed coupling reactions to form new carbon-carbon bonds, as demonstrated in the synthesis procedure where it reacts with phenyl boronic acid under palladium catalysis .

-

Material Science: Used in the preparation of specialized materials due to its unique halogenation pattern.

-

Pharmaceutical Research: Serves as a precursor in medicinal chemistry for constructing drug candidates .

In the literature, the compound or its analogues have been documented in synthetic procedures for the preparation of modified benzene derivatives, as described in research from the Royal Society of Chemistry .

| Hazard Type | Classification | Hazard Statements |

|---|---|---|

| Physical Hazards | - | H227: Combustible liquid |

| Health Hazards | Skin Irritant (Category 2) Eye Irritant (Category 2) STOT SE (Category 3) | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |

| Environmental Hazards | - | - |

| Signal Word | Warning | - |

Precautionary Measures

The material safety data sheet (MSDS) for 2-Bromo-1-fluoro-4-iodobenzene recommends the following precautionary measures:

-

First Aid Measures:

-

Storage Conditions:

-

Handling Precautions:

Market Analysis and Industry Trends

The market for specialized halogenated compounds like 2-Bromo-1-fluoro-4-iodobenzene is influenced by trends in pharmaceutical research, fine chemical production, and advanced materials development.

Market Overview

The global market for 2-Bromo-1-fluoro-4-iodobenzene is part of the broader specialty chemicals sector. According to available market research information, the compound has specific industrial applications that drive its production and distribution .

Supply Chain and Manufacturers

Several chemical suppliers provide 2-Bromo-1-fluoro-4-iodobenzene for research and industrial purposes:

Table 5: Commercial Availability of 2-Bromo-1-fluoro-4-iodobenzene

| Supplier | Purity | Package Sizes | Special Features |

|---|---|---|---|

| Multiple Vendors | ≥98% | 1g, 5g, 25g | Research grade |

| TCI America | >98.0% (GC) | Various | Analysis by GC method |

| Matrix Scientific | 98% | Various | For synthesis |

The compound is typically supplied in small quantities for research purposes, indicating its specialized nature and relatively high value in the chemical supply chain .

Future Market Projections

According to market analysis reports, the global 2-Bromo-1-fluoro-4-iodobenzene market is subject to various factors affecting growth and demand:

-

Increasing applications in pharmaceutical research

-

Growing demand for specialized intermediates in fine chemical synthesis

-

Development of new methodologies utilizing halogenated building blocks

The market analysis indicates potential growth opportunities between 2025-2030, influenced by global macroeconomic factors and industry-specific developments .

Comparative Analysis with Related Compounds

2-Bromo-1-fluoro-4-iodobenzene belongs to a family of halogenated benzene derivatives with varying arrangements of halogen substituents.

Structural Isomers

Several structural isomers of 2-Bromo-1-fluoro-4-iodobenzene exist, with different arrangements of the halogen atoms around the benzene ring:

Table 6: Comparison of 2-Bromo-1-fluoro-4-iodobenzene with Structural Isomers

| Compound | CAS Number | Key Differences | Physical Properties |

|---|---|---|---|

| 2-Bromo-1-fluoro-4-iodobenzene | 811842-30-5 | Reference compound | BP: 243.4±25.0°C Density: 2.3±0.1 g/cm³ |

| 2-Bromo-4-fluoro-1-iodobenzene | 202865-73-4 | Different position of fluorine (position 4 instead of 1) | BP: 224-225°C Density: 1.33 |

| 1-Bromo-2-fluoro-4-iodobenzene | 136434-77-0 | Different position of bromine and fluorine | MP: 37-41°C BP: 112°C/15 mmHg |

These isomers exhibit slightly different physical properties and reactivity patterns, making each suitable for specific applications in organic synthesis .

Reactivity Differences

The reactivity differences among these isomers primarily stem from the electronic and steric effects of the halogen atoms in different positions:

-

Para-substituted halogens (position 4) are generally more accessible for certain reactions

-

Ortho-substituted halogens (positions 1 and 2) may experience steric hindrance in some reactions

-

The electronic effects of fluorine differ significantly from those of bromine and iodine

These differences make each isomer valuable for specific synthetic transformations, allowing chemists to select the most appropriate isomer for a given synthetic route .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume